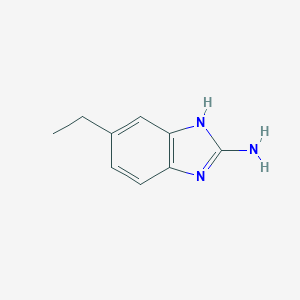

6-Ethyl-1H-benzimidazol-2-ylamine

Description

Overview of Benzimidazole (B57391) Derivatives in Medicinal Chemistry

Benzimidazole, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. arabjchem.org This core structure has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. arabjchem.orgnih.gov The versatility of the benzimidazole scaffold allows for a wide range of structural modifications, leading to the development of numerous derivatives with diverse therapeutic applications. impactfactor.orgresearchgate.net

Benzimidazole derivatives have been successfully developed into a variety of clinically used drugs. impactfactor.org These include anticancer agents, proton pump inhibitors, anthelmintics, antivirals, antiulcer medications, antibacterials, antiparasitics, antipsychotics, and bronchodilators. impactfactor.org The wide-ranging biological activities of these compounds have made them a focal point of research for developing new and more effective therapeutic agents. nih.govimpactfactor.org The structural similarity of some benzimidazole derivatives to naturally occurring purines has also contributed to their development for various biological applications. arabjchem.org Researchers continue to explore new synthetic methods, including green chemistry approaches and microwave-assisted synthesis, to create novel benzimidazole derivatives with enhanced pharmacological properties. nih.govresearchgate.net

The mechanism of action of benzimidazole derivatives is often tied to their specific chemical structure and the enzymes they target. nih.gov Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the benzimidazole ring influence biological activity, which aids in the rational design of new drug candidates. nih.govresearchgate.net

Significance of the 6-Ethyl-1H-benzimidazol-2-ylamine Scaffold for Biological Activity

The specific scaffold of this compound presents a unique combination of structural features that are of interest in medicinal chemistry. The core of this molecule is the benzimidazole ring system, which, as previously discussed, is a key pharmacophore in many biologically active compounds. The substituents at the 2 and 6 positions further define its potential for biological interactions.

The 2-amino group is a particularly significant feature. The presence of an amino group at the 2-position of the benzimidazole ring is known to be a key structural element for various biological activities. For instance, 2-aminobenzimidazole's structural resemblance to purine (B94841) has spurred the development of derivatives with diverse biological functions. arabjchem.org Derivatives with a 2-amino group have been investigated for their potential as antiprotozoal agents. researchgate.net

The ethyl group at the 6-position of the benzimidazole ring also plays a crucial role in modulating the compound's properties. The position and nature of substituents on the benzene ring of the benzimidazole scaffold are known to significantly influence the biological activity. researchgate.net While specific research on the direct impact of the 6-ethyl group in this compound is not extensively detailed in the provided results, the general principle in medicinal chemistry is that such alkyl groups can affect the molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

The combination of the 2-amino group and the 6-ethyl group on the benzimidazole scaffold makes this compound a valuable starting point for the synthesis of new derivatives with potentially enhanced or novel biological activities. The synthesis of various benzimidazole derivatives often involves the condensation of o-phenylenediamines with various reagents, and this scaffold provides a platform for creating a library of related compounds for biological screening. arabjchem.orgjyoungpharm.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHYRJKZFJOIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Ethyl 1h Benzimidazol 2 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Ethyl-1H-benzimidazol-2-ylamine, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. A significant feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the proton on the imidazole (B134444) nitrogen rapidly exchanges between the two nitrogen atoms (N1 and N3). beilstein-journals.org In solution, this rapid exchange often leads to a time-averaged spectrum, where chemically distinct but rapidly interconverting atoms become magnetically equivalent. beilstein-journals.org

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The expected signals for this compound are analyzed based on their chemical shifts (δ) in parts per million (ppm), integration values (number of protons), and splitting patterns (multiplicity) governed by spin-spin coupling constants (J) in Hertz (Hz).

The ethyl group attached to the benzene (B151609) ring is expected to produce two distinct signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, arising from coupling to each other. The aromatic region will display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons are chemically distinct and would be expected to show coupling to their neighbors. The amine (-NH₂) and imidazole (-NH) protons typically appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 7.2-7.4 | d | ~ 8.0 | 1H | Ar-H (H-4) |

| ~ 7.0-7.1 | s | - | 1H | Ar-H (H-5) |

| ~ 6.8-6.9 | d | ~ 8.0 | 1H | Ar-H (H-7) |

| ~ 6.5 (broad) | s | - | 1H | Imidazole N-H |

| ~ 5.0 (broad) | s | - | 2H | Amine -NH₂ |

| 2.62 | q | 7.6 | 2H | Ethyl -CH₂ |

| 1.25 | t | 7.6 | 3H | Ethyl -CH₃ |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'Ar' denotes aromatic.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms and groups. The carbon atom C-2, being bonded to three nitrogen atoms, is expected to appear significantly downfield. The carbons of the ethyl group will appear in the upfield aliphatic region. Due to rapid tautomerism, the signals for C-4/C-7 and C-5/C-6 pairs in unsubstituted benzimidazole (B57391) coalesce; however, the C-6 ethyl substituent breaks this symmetry, leading to distinct signals for all aromatic carbons, though tautomerism can still influence their precise chemical shifts and appearance. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 158.0 | C-2 (C=N) |

| ~ 138.0 | C-7a |

| ~ 135.0 | C-3a |

| ~ 133.0 | C-6 |

| ~ 122.0 | C-5 |

| ~ 115.0 | C-4 |

| ~ 112.0 | C-7 |

| 28.5 | Ethyl -CH₂ |

| 16.0 | Ethyl -CH₃ |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are essential for the complete and unambiguous assignment of the complex structure. openpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. wikipedia.org For this compound, a COSY spectrum would show a cross-peak between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. wikipedia.org It is used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methylene quartet at ~2.62 ppm would show a cross-peak to the carbon signal at ~28.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for mapping out the entire molecular skeleton. For instance, the methylene protons of the ethyl group would show a correlation to the aromatic C-6, C-5, and C-7 carbons, confirming the attachment point of the ethyl group to the benzimidazole core.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₁N₃), the calculated molecular weight is approximately 161.21 g/mol .

In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at m/z ≈ 161. The fragmentation of benzimidazole derivatives often involves characteristic pathways. researchgate.net Plausible fragmentation for this molecule could include:

Loss of a methyl radical (•CH₃): An α-cleavage reaction could lead to the loss of a methyl group from the ethyl substituent, resulting in a fragment ion at m/z 146.

Loss of HCN: A common fragmentation pathway for the imidazole ring is the elimination of a neutral hydrogen cyanide molecule, which would lead to a significant fragment ion. researchgate.net

Retro-Diels-Alder reaction: Cleavage of the imidazole ring can also occur, leading to further fragmentation.

Table 3: Predicted Mass Spectrometry Data

| m/z | Possible Assignment |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium absorption bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pubopenstax.org The imidazole N-H bond would likely show a broader absorption in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹). pressbooks.pub

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the carbon-nitrogen double bond in the imidazole ring are expected in the 1500-1650 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) & Imidazole (-NH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl group) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₁₁N₃) to confirm the empirical formula and assess the purity of the sample.

Table 5: Elemental Analysis Data for C₉H₁₁N₃

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 67.06 | 67.xx |

| Hydrogen (H) | 6.88 | 6.xx |

| Nitrogen (N) | 26.06 | 26.xx |

Note: "Found %" values are illustrative and would be determined experimentally. Close agreement between theoretical and found values is a strong indicator of sample purity. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of pharmaceutical compounds, including this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main compound and the detection of any impurities. A typical HPLC method for a benzimidazole derivative like this compound would employ a reverse-phase system, which is well-suited for the separation of moderately polar to nonpolar compounds.

A validated HPLC method is crucial for ensuring the quality and consistency of this compound. The development of such a method involves a systematic evaluation of various parameters to achieve optimal separation and sensitivity. Key aspects of the method would include the selection of an appropriate stationary phase, optimization of the mobile phase composition and pH, and determination of a suitable detection wavelength.

For the analysis of benzimidazole derivatives, a C8 or C18 column is commonly used as the stationary phase due to its ability to provide good resolution for aromatic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate buffer. nih.govnih.govmdpi.com The pH of the mobile phase is a critical parameter that can significantly influence the retention time and peak shape of the analyte, especially for a compound with basic properties like this compound. Adjusting the pH can control the ionization state of the molecule and improve its chromatographic behavior.

The detection of this compound is generally performed using a UV detector, as the benzimidazole ring system exhibits strong absorbance in the ultraviolet region. Wavelengths in the range of 254 nm to 290 nm are often found to be suitable for the detection of benzimidazole-containing compounds. nih.gov

The purity of a sample of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of any additional peaks would indicate the presence of impurities, which could be starting materials, by-products from the synthesis, or degradation products. The method's performance is typically validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.

Below is an interactive data table summarizing a plausible set of HPLC parameters for the purity assessment of this compound, based on established methods for similar compounds.

Interactive Data Table: HPLC Parameters for Purity Assessment of this compound

| Parameter | Value | Details |

| Column | C18, 5 µm, 4.6 x 250 mm | A reverse-phase column with octadecylsilane bonded to silica particles. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A gradient or isocratic elution can be used depending on the complexity of the sample. A typical starting point could be a 60:40 (v/v) mixture. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | 280 nm | A wavelength where the benzimidazole chromophore exhibits significant absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Expected Retention Time | 5-10 minutes | This would be determined experimentally and is dependent on the exact mobile phase composition. |

Computational and Theoretical Studies of 6 Ethyl 1h Benzimidazol 2 Ylamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. jocpr.commdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. For benzimidazole (B57391) derivatives, which are known for a wide range of pharmacological activities, docking studies can elucidate their inhibitory potential against various biological targets. nih.govresearchgate.net The process involves predicting the binding conformation and affinity, often expressed as a binding energy score, which helps in identifying promising candidates for further development. nih.gov

Molecular docking simulations are instrumental in identifying the specific binding sites on a target protein where a ligand like 6-Ethyl-1H-benzimidazol-2-ylamine is likely to interact. By analyzing the docked poses, researchers can determine the key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or electrostatic interactions. mdpi.com This information provides a detailed picture of the binding mode. For instance, studies on various benzimidazole derivatives have shown their ability to fit into the active sites of different enzymes, thereby inhibiting their function. nih.govnih.gov The predicted mode of action, whether as a competitive or non-competitive inhibitor, can be inferred from where the ligand binds relative to the enzyme's active site.

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. nih.govnih.gov This enzyme is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of DHFR disrupts these pathways, leading to cell death, which is particularly effective against rapidly proliferating cells like bacteria and cancer cells. nih.gov Benzimidazole derivatives have been investigated as potential DHFR inhibitors. nih.gov Molecular docking can be used to explore how a compound like this compound might bind to the DHFR active site. The simulations can reveal interactions with key residues and the cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), providing a structural basis for its potential inhibitory activity. While some dihydropyrimidine (B8664642) compounds, which share structural similarities with parts of the benzimidazole scaffold, were initially thought to inhibit DHFR, further studies were needed to confirm the exact mechanism. nih.gov

Below is an example of a data table that could be generated from a molecular docking study of a benzimidazole derivative against a target enzyme.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Benzimidazole Derivative | -8.2 | ILE5, PHE31, ILE94 | Hydrogen Bond, Hydrophobic |

| Protein Kinase (CDK4/CycD1) | 2-Phenylbenzimidazole | -8.2 | VAL96, LYS35, ASP99 | Hydrogen Bond, Pi-Alkyl |

| β-tubulin | 2-(2-aminoethyl)-1H-Benzimidazole | -7.5 | CYS239, LEU240, ALA248 | Hydrogen Bond, van der Waals |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govnih.gov These calculations provide insights into various molecular properties that govern the chemical behavior of compounds like this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher propensity for chemical reactions and charge transfer within the molecule. nih.gov For benzimidazole derivatives, this analysis helps to understand their electronic transitions and potential as electronic materials or as reactive partners in biological systems. nih.govmdpi.com

The following table illustrates the type of data obtained from a HOMO-LUMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron Donating Capability |

| LUMO Energy | -1.5 | Electron Accepting Capability |

| Energy Gap (ΔE) | 5.0 | Chemical Reactivity / Stability |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov The MESP map displays the electrostatic potential on the surface of the molecule, using a color-coded scheme. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For benzimidazole derivatives, MESP analysis can identify the most reactive parts of the molecule, such as the nitrogen atoms of the imidazole (B134444) ring, which are often sites for interaction with biological receptors. nih.govresearchgate.net

The table below shows a sample of NBO analysis data, detailing donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C2-N8) | 55.8 |

| π(C4-C5) | π(C2-N8) | 20.1 |

| π(C2-N8) | π*(C4-C5) | 22.5 |

Calculation of Molecular Descriptors (e.g., polarizability, dipole moment)

There are no published studies detailing the calculated molecular descriptors such as polarizability and dipole moment specifically for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to determine these properties for other benzimidazole derivatives. These calculations provide insights into the molecule's electronic distribution and its potential for intermolecular interactions, which are crucial for understanding its behavior in a biological system. However, the specific values for this compound remain undetermined in the absence of dedicated research.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Similarly, a specific in silico ADMET prediction for this compound has not been reported in the scientific literature. ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles.

Assessment of Drug-Likeness and Pharmacokinetic Properties

While many studies assess the drug-likeness of various benzimidazole derivatives using criteria like Lipinski's rule of five, no such assessment is available for this compound. Such an analysis would involve calculating properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to evaluate its potential as an orally bioavailable drug. Without these calculations, its pharmacokinetic properties remain unknown.

Toxicity Predictions, including Genotoxicity

There are no specific in silico toxicity predictions, including for genotoxicity, for this compound. Toxicity screening is a vital component of computational analysis, helping to flag potentially harmful compounds early in the development process. For other benzimidazole compounds, various computational models are used to predict potential toxicities, but the results are highly dependent on the specific molecular structure.

Mechanistic Investigations of 6 Ethyl 1h Benzimidazol 2 Ylamine’s Biological Actions

Elucidation of Cellular and Molecular Targets

Research into the biological activity of benzimidazole (B57391) derivatives suggests that their therapeutic and biological effects are often mediated through specific interactions with cellular and molecular targets. While direct studies on 6-Ethyl-1H-benzimidazol-2-ylamine are limited, investigations into structurally related compounds provide a strong basis for identifying its likely targets.

One of the most prominent molecular targets for benzimidazole-containing compounds is a class of enzymes known as kinases . Specifically, derivatives of 2-aminobenzimidazole (B67599) have been identified as potent inhibitors of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε. nih.gov These kinases are crucial regulators of numerous cellular processes. The inhibitory action of these compounds is typically competitive with ATP, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov

Another potential molecular target, particularly in the context of antimicrobial activity, is tRNA (Guanine37-N1)-methyltransferase (TrmD) . This enzyme is essential for bacterial tRNA modification, and its inhibition can disrupt protein synthesis, leading to an antibacterial effect. Molecular docking studies on hybrid molecules containing a benzimidazole moiety have shown a high affinity for the TrmD enzyme isolated from P. aeruginosa. mdpi.com

Furthermore, metal complexes of 1H-benzimidazole-2-yl hydrazones have been investigated for their biological activity. The coordination of a metal ion, such as copper, to the benzimidazole core can significantly influence its interaction with biological targets. nih.govmdpi.com These complexes have demonstrated cytostatic and proapoptotic activities, suggesting interactions with cellular machinery that controls cell growth and death. nih.gov

| Potential Molecular Target | Class of Compound Studied | Biological Effect |

| Casein Kinase 1 (CK1δ/ε) | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | Inhibition of kinase activity, anti-proliferative effects |

| tRNA (Guanine37-N1)-methyltransferase (TrmD) | Hybrid molecules of thieno[2,3-d]pyrimidine (B153573) and benzimidazole | Antimicrobial activity |

| Cellular components sensitive to metal complexes | Copper complexes of 1H-benzimidazole-2-yl hydrazones | Cytostatic and proapoptotic activity |

Impact on Biochemical Pathways and Signaling Cascades

The interaction of benzimidazole derivatives with their molecular targets can have a profound impact on various biochemical pathways and signaling cascades, ultimately determining the cellular response.

The inhibition of Casein Kinase 1 (CK1) isoforms by benzimidazole-based compounds can modulate numerous signaling pathways critical for cell survival and proliferation. CK1 isoforms are involved in the regulation of:

Wnt signaling pathway: A key pathway in embryonic development and tissue homeostasis.

DNA damage response: A network of pathways that detect and repair DNA damage.

Cell cycle progression: The series of events that lead to cell division and duplication.

Apoptosis: The process of programmed cell death. nih.gov

By inhibiting CK1, these compounds can disrupt these pathways, which explains their observed anti-proliferative effects in tumor cell lines. nih.gov

The inhibition of TrmD in bacteria by benzimidazole derivatives disrupts the normal function of tRNA. This interference with tRNA maturation leads to errors in protein synthesis, which is detrimental to bacterial survival. This provides a clear biochemical basis for the antimicrobial properties observed in some benzimidazole-containing compounds. mdpi.com

The cytostatic and proapoptotic activities of copper complexes of 1H-benzimidazole-2-yl hydrazones suggest an impact on signaling cascades that regulate cell cycle arrest and programmed cell death. nih.gov The coordination with a metal ion likely alters the electronic properties and steric configuration of the benzimidazole scaffold, enabling it to interact with components of these pathways that may not be targeted by the parent ligand alone. nih.gov

Structure-Mechanism Relationships

The biological activity of benzimidazole derivatives is intricately linked to their chemical structure. Specific substitutions on the benzimidazole ring system can dramatically influence their potency, selectivity, and mechanism of action.

In the case of CK1 inhibitors , the substitution pattern on the benzamido and benzimidazole portions of the molecule is critical for high-affinity binding. For instance, studies have shown that specific substitutions can confer selectivity for CK1δ over CK1ε. nih.gov X-ray crystallography of a potent inhibitor bound to CK1δ revealed the precise binding mode within the ATP-binding pocket, highlighting the key interactions that drive inhibition. nih.gov The ability of these compounds to act as ATP-competitive inhibitors confirms that their mechanism is directly tied to their structural mimicry of the adenosine (B11128) portion of ATP. nih.gov

For the antimicrobial TrmD inhibitors , the hybrid structure combining a thieno[2,3-d]pyrimidine and a benzimidazole moiety is crucial for activity. Molecular docking studies have indicated that this specific arrangement allows for favorable interactions within the active site of the TrmD enzyme. mdpi.com The substitution on the benzimidazole-thienopyrimidine core can further modulate the binding affinity and, consequently, the antimicrobial potency. mdpi.com

The structure of metal complexes of benzimidazole hydrazones also dictates their biological effects. The coordination of a copper ion to the nitrogen atoms of the benzimidazole ring and the azomethine group, as well as an oxygen atom from a substituent, creates a specific geometry that is likely responsible for the observed cytostatic and proapoptotic activities. nih.gov

Structural analysis of related compounds, such as 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, provides insight into the conformational flexibility and potential hydrogen bonding interactions of the benzimidazole core, which are important for receptor binding. mdpi.com The planarity of the benzimidazole ring system and the potential for hydrogen bond formation are key structural features that contribute to its ability to interact with biological macromolecules. mdpi.commdpi.com

| Compound Class | Structural Feature | Mechanistic Implication |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | Specific substitutions on benzamido and benzimidazole rings | Determines potency and selectivity for CK1 isoforms |

| Hybrid molecules of thieno[2,3-d]pyrimidine and benzimidazole | Combined heterocyclic scaffold | Enables high-affinity binding to the TrmD active site |

| Copper complexes of 1H-benzimidazole-2-yl hydrazones | Coordination geometry around the copper ion | Influences cytostatic and proapoptotic activity |

Derivatives and Analogs of 6 Ethyl 1h Benzimidazol 2 Ylamine

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 6-Ethyl-1H-benzimidazol-2-ylamine begins with the formation of the core benzimidazole (B57391) structure. This is typically achieved through the condensation of 4-ethyl-1,2-phenylenediamine with various reagents. For instance, reaction with cyanogen (B1215507) bromide or thiourea (B124793) can introduce the 2-amino group. A common and versatile method involves the condensation of the diamine with aldehydes, carboxylic acids, or their derivatives, often under acidic conditions or in the presence of an oxidizing agent. organic-chemistry.orgnih.govnih.govacs.org

Once the 6-ethyl-1H-benzimidazole scaffold is formed, further derivatization can be pursued through several synthetic routes:

N-Alkylation: The nitrogen at the N-1 position can be alkylated using various alkyl or benzyl (B1604629) halides in the presence of a base. This modification is known to significantly influence the biological profile of benzimidazole compounds. nih.gov

C-2 Position Modification: The 2-amino group can be functionalized, or entirely different substituents can be introduced at the C-2 position. For example, condensation with various aromatic aldehydes can yield 2-aryl-substituted benzimidazoles. nih.govsemanticscholar.org Another approach involves creating thio-linked derivatives by reacting 2-mercaptobenzimidazoles with appropriate reagents. ijpsonline.com

The characterization of these newly synthesized compounds is a critical step to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: Used to identify key functional groups. For example, N-H stretching vibrations for the imidazole (B134444) ring and amino groups typically appear in the range of 3100-3500 cm⁻¹, while C=N stretching is observed around 1530-1620 cm⁻¹. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. Aromatic protons typically resonate between δ 6.5-8.5 ppm, while the protons of the ethyl group would appear in the aliphatic region (CH₃ around δ 1.2 ppm, CH₂ around δ 2.6 ppm). nih.govnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm the structure. nih.govnih.gov

Below is a table illustrating a general synthetic pathway for a hypothetical derivative.

| Step | Reactants | Reagents & Conditions | Product | Purpose |

| 1 | 4-ethyl-1,2-phenylenediamine + Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) | Oxidative cyclocondensation (e.g., Na₂S₂O₅, reflux) | 2-(4-chlorophenyl)-6-ethyl-1H-benzimidazole | Formation of the C-2 substituted benzimidazole core. acs.orgnih.gov |

| 2 | 2-(4-chlorophenyl)-6-ethyl-1H-benzimidazole + Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 1-benzyl-2-(4-chlorophenyl)-6-ethyl-1H-benzimidazole | Introduction of a substituent at the N-1 position to modulate activity. nih.gov |

Comparative Studies with Similar Benzimidazole Compounds

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the ring system. The ethyl group at the 6-position is an electron-donating group, which influences the electronic properties of the molecule. Comparative studies with analogs having different substituents at the same position are crucial for understanding structure-activity relationships (SAR).

Comparison with 6-methyl Derivatives: The ethyl group is electronically similar to the methyl group. In studies on anti-anxiety agents, a compound named ZH [4-(6-methyl-1H-benzimidazol-2-yl) phenol] exhibited the highest activity among the tested series, suggesting that small, electron-donating alkyl groups at the 6-position can be beneficial for certain biological targets. nih.gov It is plausible that 6-ethyl derivatives could exhibit similar or enhanced activity due to increased lipophilicity.

Comparison with 6-nitro/6-chloro Derivatives: In contrast, derivatives bearing electron-withdrawing groups like nitro (NO₂) or chloro (Cl) at the C-5 or C-6 positions have demonstrated potent antimicrobial and anticancer activities. nih.govrjptonline.orgnih.gov For example, SAR studies have indicated that a NO₂ group at the 6-position is important for antimicrobial efficacy. rjptonline.org Similarly, the substitution of a nitrile or a nitro group at the 6-position has been linked to potent inhibition of specific kinases involved in inflammation and cancer. nih.gov

This comparison highlights that the choice of substituent at the 6-position is a critical design element. While electron-donating groups like ethyl may be favorable for some therapeutic targets, electron-withdrawing groups are preferred for others.

| C-6 Substituent | Group Type | Reported Biological Activity Enhancement | Reference |

| -CH₃ (Methyl) | Electron-Donating | Anti-anxiety | nih.gov |

| -NO₂ (Nitro) | Electron-Withdrawing | Antimicrobial, Anti-inflammatory, Kinase Inhibition | nih.govrjptonline.orgnih.gov |

| -Cl (Chloro) | Electron-Withdrawing | Antimicrobial, Lck Kinase Inhibition | rjptonline.orgnih.gov |

| -OCH₃ (Methoxy) | Electron-Donating | Anti-inflammatory | nih.gov |

| -CN (Nitrile) | Electron-Withdrawing | JAK3 Kinase Inhibition | nih.gov |

Design Principles for Enhanced Biological Activity and Selectivity

The design of new derivatives of this compound is a rational process aimed at optimizing the molecule's interaction with a specific biological target, thereby enhancing its therapeutic effect and selectivity while minimizing off-target effects. Key design principles revolve around strategic modifications at the N-1, C-2, and C-6 positions. nih.govrsc.orgnih.gov

Exploiting the C-2 Position: This is one of the most frequently modified positions. Introducing substituted aryl rings can lead to potent activity. For instance, adding a phenyl ring with chloro or nitro groups has been shown to result in significant antibacterial and antifungal properties. nih.govnih.gov The goal is to position these groups to form key interactions, such as hydrogen bonds or hydrophobic interactions, within the target's binding site.

Functionalization of the N-1 Position: The N-H group of the imidazole ring provides a handle for introducing a variety of substituents. N-alkylation or N-arylation can improve properties like cell permeability and metabolic stability. The introduction of a benzyl group at this position is a recurring theme in derivatives with potent antimicrobial and anticancer activity. nih.gov This strategy can also be used to orient the C-2 substituent optimally for target engagement.

Computational and Mechanistic Approaches: Modern drug design increasingly relies on in silico methods. Molecular docking studies can predict how a designed derivative will bind to a specific protein target, such as dihydrofolate reductase (DHFR) or various kinases, which are common targets for benzimidazoles. nih.govresearchgate.net This allows for the pre-screening of virtual compounds and the prioritization of candidates for synthesis, saving time and resources. Understanding the mechanism of action, such as the inhibition of key enzymes or the disruption of cell cycle processes, is paramount for designing more effective and selective drugs. acs.orgrsc.org

By systematically applying these principles, researchers can develop novel analogs of this compound with enhanced biological activity and selectivity, paving the way for potential new therapeutic agents.

Future Research Directions and Therapeutic Implications

Development of 6-Ethyl-1H-benzimidazol-2-ylamine as a Lead Compound

The journey of a chemical entity from a mere laboratory curiosity to a therapeutic agent begins with its identification and development as a lead compound. For this compound, this process would be guided by the rich history of its parent benzimidazole (B57391) class.

The benzimidazole nucleus is a versatile scaffold that allows for substitutions at various positions, significantly influencing its biological activity. scholarsresearchlibrary.comijprs.com The 2-amino and 6-ethyl substitutions on the benzimidazole ring of the target compound are key determinants of its potential interactions with biological targets. The development of this compound as a lead would involve several key stages:

Target Identification and Validation: The initial step would be to screen this compound against a panel of biological targets known to be modulated by other benzimidazole derivatives. These could include enzymes like kinases, polymerases, and topoisomerases, which are crucial in cancer and infectious diseases. nih.gov

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: A library of analogs would be synthesized by modifying the ethyl group at the 6-position and the amino group at the 2-position. This would help in establishing a clear structure-activity relationship, elucidating which structural features are critical for potency and selectivity. nih.gov

Optimization of Physicochemical Properties: Lead optimization would also focus on improving the compound's drug-like properties, such as solubility, metabolic stability, and membrane permeability, to enhance its bioavailability and therapeutic efficacy.

The diverse biological activities reported for various benzimidazole derivatives underscore the potential of this compound as a starting point for drug discovery programs.

Potential for Clinical Translation and Drug Development

The ultimate goal of developing a lead compound is its successful translation into a clinical drug. The benzimidazole scaffold has a proven track record in this regard, with several derivatives having been approved for clinical use in various therapeutic areas. ijprs.comnih.gov This history provides valuable insights into the potential pathways for the clinical development of this compound.

The journey from a promising lead to a marketable drug is fraught with challenges, including rigorous preclinical and clinical testing. For this compound, the focus would be on:

Preclinical Development: This phase would involve extensive in vitro and in vivo studies to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. Animal models of relevant diseases would be used to establish proof-of-concept.

Clinical Trials: Should the preclinical data be favorable, the compound would advance to clinical trials, which are conducted in three phases to assess its safety, dosage, and efficacy in humans.

Biomarker Development: Identifying and validating biomarkers would be crucial for monitoring the drug's activity and predicting patient response, paving the way for personalized medicine approaches.

The success of other benzimidazole-based drugs, such as the anthelmintic albendazole (B1665689) and the proton pump inhibitor omeprazole, provides a roadmap for navigating the complex regulatory landscape and bringing a new therapeutic agent to the market. nih.gov

Exploration of New Biological Applications

The benzimidazole nucleus is associated with a remarkably broad spectrum of biological activities, suggesting that this compound could have applications beyond the traditionally explored areas. arabjchem.orgresearchgate.net Future research should aim to uncover novel therapeutic uses for this compound.

Some of the promising areas for exploration include:

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways involved in cancer progression, such as cell division, angiogenesis, and DNA repair. nih.gov The potential of this compound as an anticancer agent warrants thorough investigation.

Antimicrobial and Antiviral Effects: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Benzimidazoles have shown activity against a range of bacteria, fungi, and viruses, making this a fertile ground for the investigation of this compound. arabjchem.orgresearchgate.net

Neurodegenerative Diseases: Emerging evidence suggests that some benzimidazole derivatives may have neuroprotective effects, potentially offering new therapeutic avenues for diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: The structural similarity of the benzimidazole core to endogenous purines suggests its potential to interact with enzymes involved in metabolic pathways. arabjchem.org This could be explored for the treatment of metabolic disorders like diabetes.

The following table summarizes the diverse biological activities observed in various benzimidazole derivatives, highlighting the potential therapeutic areas for this compound.

| Biological Activity | Examples of Active Benzimidazole Derivatives | Potential Therapeutic Application for this compound |

| Anticancer | Bendamustine, Veliparib | Treatment of various cancers |

| Anthelmintic | Albendazole, Mebendazole | Treatment of parasitic worm infections |

| Antiviral | Maribavir | Treatment of viral infections |

| Antifungal | Thiabendazole | Treatment of fungal infections |

| Anti-inflammatory | - | Treatment of inflammatory conditions |

| Proton Pump Inhibition | Omeprazole, Lansoprazole | Treatment of acid-related stomach conditions |

Advanced Computational and Experimental Integration in Research

The synergy between computational and experimental approaches has revolutionized modern drug discovery. The future research of this compound will heavily rely on this integrated strategy to accelerate the identification and development of new therapeutic agents.

Computational approaches can provide valuable insights into:

Molecular Docking: Predicting the binding mode and affinity of this compound to various biological targets, helping to prioritize experimental screening. nih.govnih.gov

Virtual Screening: Screening large compound libraries in silico to identify other benzimidazole derivatives with potentially improved activity.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, guiding the design of molecules with better pharmacokinetic profiles. nih.gov

Experimental techniques will be essential for:

High-Throughput Screening (HTS): Rapidly testing the compound against a large number of biological targets to identify its primary mechanism of action.

X-ray Crystallography and NMR Spectroscopy: Determining the three-dimensional structure of the compound in complex with its target, providing a detailed understanding of the binding interactions and guiding further optimization.

In Vivo Imaging: Visualizing the distribution and target engagement of the compound in living organisms, aiding in the assessment of its efficacy and safety.

The iterative cycle of computational prediction and experimental validation will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives. royalsocietypublishing.org

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography conditions).

- Open Data : Deposit raw spectral and crystallographic data in repositories (e.g., Cambridge Structural Database).

- Negative Results : Publish failed attempts (e.g., alternative catalysts or solvents) to guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.